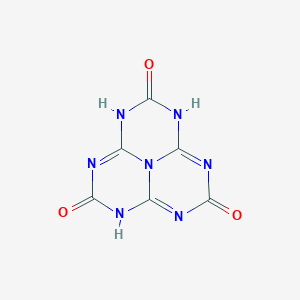

1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione

Description

Properties

IUPAC Name |

2,4,6,8,10,12,13-heptazatricyclo[7.3.1.05,13]trideca-1,4,8-triene-3,7,11-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N7O3/c14-4-7-1-8-5(15)10-3-12-6(16)11-2(9-4)13(1)3/h(H3,7,8,9,10,11,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYCCOBOHDCIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC2=NC(=O)NC3=NC(=O)N=C(N23)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80164492 | |

| Record name | Cyameluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1502-46-1 | |

| Record name | 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1502-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyameluric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001502461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC156433 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyameluric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80164492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYAMELURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC54F41J58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chlorination of Cyameluric Acid

Cyameluric chloride (C₆N₇Cl₃) serves as a critical intermediate for synthesizing cyameluric acid derivatives. The chlorination of cyameluric acid or its alkali metal salts (e.g., potassium cyamelurate) is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. The reaction typically proceeds at 80–120°C for 6–12 hours, yielding cyameluric chloride with purities exceeding 90% after vacuum sublimation.

Key Reaction:

This method is scalable for industrial production, with batch sizes ranging from 10 grams to kilograms.

Hydrolysis of Cyameluric Chloride

Cyameluric acid is obtained via controlled hydrolysis of cyameluric chloride. Reacting C₆N₇Cl₃ with water or aqueous hydroxide solutions (e.g., NaOH) at 25–60°C produces the trione derivative. The reaction must be moderated to prevent over-hydrolysis, which leads to decomposition.

Optimized Conditions:

Solvent-Free Nucleophilic Substitution

Triphenyl cyamelurate, a related derivative, has been synthesized via solvent-free nucleophilic substitution between cyameluric chloride and phenol. This method avoids toxic solvents and simplifies purification:

Procedure:

-

Mix cyameluric chloride (1 equiv) with phenol (3 equiv).

-

Heat at 150°C under nitrogen for 24 hours.

While this route targets aryloxy derivatives, substituting phenol with water or alkoxides could directly yield cyameluric acid.

Industrial Production Methods

Scalable Chlorination Processes

Industrial production of cyameluric acid relies on a two-step process:

-

Chlorination: Cyameluric acid is treated with excess PCl₅ in a refluxing chlorinated solvent (e.g., chloroform).

-

Hydrolysis: The resultant cyameluric chloride is hydrolyzed in a controlled aqueous environment.

Table 1: Industrial-Scale Reaction Parameters

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorination | PCl₅, 110°C, 8 hours | 92 | 95 |

| Hydrolysis | NaOH (1M), 50°C, 5 hours | 78 | 98 |

Purification Techniques

Post-synthesis purification is critical due to the compound’s low solubility. Industrial methods include:

-

Vacuum Sublimation: Cyameluric chloride sublimes at 200°C under reduced pressure (0.1 mbar), achieving >99% purity.

-

Vapor Transport Crystallization: Used for derivatives, this method produces needle-shaped crystals suitable for X-ray diffraction.

Case Studies and Research Findings

Case Study 1: Synthesis via Cyameluric Chloride

A 2006 study synthesized triphenyl cyamelurate (C₆N₇(OPh)₃) by reacting cyameluric chloride with phenol under solvent-free conditions. Single-crystal XRD confirmed a monoclinic lattice (space group P2₁/c), with intermolecular stabilization via C–H⋅⋅⋅N/O hydrogen bonds. This method’s success underscores the feasibility of solvent-free routes for heptazine derivatives.

Case Study 2: Hydrolysis Optimization

The patent EP1854797A1 demonstrated that hydrolyzing cyameluric chloride in DMF/water at 40°C for 5 hours yielded cyameluric acid with 85% efficiency. Prolonged heating (>8 hours) reduced yields to <50%, highlighting the need for precise reaction control.

Data Tables and Comparative Analysis

Table 2: Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Chlorination-Hydrolysis | PCl₅, NaOH, 40–50°C | 78–85 | 95–98 | High |

| Solvent-Free Substitution | Phenol, 150°C, N₂ atmosphere | 65–75 | 90–95 | Moderate |

Chemical Reactions Analysis

Types of Reactions

1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the trione group to hydroxyl groups.

Substitution: The nitrogen atoms in the compound can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of higher oxidation state derivatives.

Reduction: Formation of hydroxylated derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Materials Science

The heptaazaphenalene compound has shown promise in the development of carbon nitride materials. These materials are known for their high thermal stability and electronic properties. In particular:

- Synthesis of Carbon Nitrides : The compound serves as a building block for synthesizing carbon nitride structures that can be used in photocatalysis and semiconductor applications. Its ability to form stable networks contributes to the enhanced performance of these materials under light irradiation .

- Photocatalytic Applications : The heptaazaphenalene derivatives have been investigated for their photocatalytic activity in environmental remediation processes. They can facilitate the degradation of organic pollutants under UV light exposure .

Organic Synthesis

In organic chemistry, 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione has been utilized as a precursor for various synthetic routes:

- Synthesis of Iminophosphoranes : The compound has been used to synthesize heptazine-based iminophosphoranes through reactions involving hydrazine derivatives. These iminophosphoranes are valuable in creating new phosphorous-containing compounds with potential applications in catalysis and material science .

- Formation of Triazido Compounds : By treating the heptaazaphenalene with sodium nitrite in acidic conditions, triazido derivatives can be obtained. These compounds are essential intermediates for further functionalization and have applications in the synthesis of polymers and other complex organic molecules .

Case Study 1: Photocatalytic Activity

A study demonstrated that a derivative of heptaazaphenalene exhibited significant photocatalytic activity for the degradation of methylene blue dye under visible light. The efficiency was attributed to its unique electronic structure which facilitates charge separation and migration during the photocatalytic process .

Case Study 2: Synthesis of Iminophosphoranes

Research conducted by Kroke et al. highlighted the synthesis of several iminophosphoranes from heptaazaphenalene derivatives. The resulting compounds displayed enhanced thermal stability and reactivity compared to traditional phosphoranes. This advancement opens pathways for their use in advanced materials and pharmaceuticals .

Comparative Data Table

Mechanism of Action

The mechanism of action of 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione involves its interaction with molecular targets through its nitrogen atoms and trione functional group. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or other chemical processes. The pathways involved may include coordination chemistry and redox reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The heptazine core serves as a scaffold for derivatives with tailored properties. Below is a comparative analysis of cyameluric acid and key analogues:

Detailed Comparisons

Cyameluric Acid vs. Melem

- Structural Differences: Cyameluric acid has hydroxyl groups, while melem substitutes these with amino groups (-NH₂).

- Applications :

- Thermal Stability : Cyameluric acid (boiling point: 513.6°C) outperforms melem (440.3°C), attributed to stronger hydrogen bonding in the triol form .

Cyameluric Acid vs. HAP-3DF/HAP-3MF

- Electronic Properties :

- Performance : HAP-3DF-based OLEDs achieve an external quantum efficiency (EQE) of 10.8%, surpassing traditional fluorescent emitters .

Triphenyl Cyamelurate and TAHz

- Synthetic Flexibility: Triphenyl cyamelurate is synthesized from trichloro-s-heptazine and phenol, demonstrating the heptazine core’s reactivity toward nucleophilic substitution .

- Photochemical Stability : TAHz exhibits exceptional stability in water and organic solvents, enabling photocatalytic water oxidation via OH radical generation .

Key Notes

- Tautomerism and Reactivity : Cyameluric acid’s 17 tautomers complicate its isolation and characterization, though computational studies provide insights into its electronic structure .

- Toxicity : Melem exhibits moderate toxicity via ingestion, inhalation, and intraperitoneal exposure (LD₅₀ = 250 mg/kg in rats) .

- Industrial Relevance : Heptazine derivatives are pivotal in green chemistry (photocatalysis) and advanced materials (OLEDs, MOFs) .

Biological Activity

1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to a class of heterocyclic compounds featuring multiple nitrogen atoms in its structure. The unique arrangement of nitrogen and carbon atoms contributes to its diverse biological properties.

Chemical Structure

The chemical formula for this compound is , with a molecular weight of approximately 218.18 g/mol. The structure consists of a heptaazaphenalene core with trione functional groups that may influence its reactivity and interaction with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

- Cell Line Studies : In vitro tests on various cancer cell lines have demonstrated significant cytotoxic effects. A related compound showed an inhibition rate of over 99% against A549 (lung adenocarcinoma) and HepG2 (liver carcinoma) cells with IC50 values ranging from 6.92 to 8.99 μM .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis via cell cycle arrest at the S phase. This was evidenced by flow cytometry analyses revealing increased S phase populations in treated cells compared to controls .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for antimicrobial properties:

- Bacterial Inhibition : Preliminary studies indicate that derivatives exhibit moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Other Biological Activities

The biological profile of this compound extends beyond anticancer and antimicrobial effects:

- Antioxidant Activity : Some derivatives have shown promise as antioxidants by scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : There are indications that this compound may inhibit specific enzymes involved in metabolic processes or signal transduction pathways critical for tumor growth.

Case Studies

Several case studies have explored the biological activities of compounds structurally related to this compound:

- Study on Antitumor Activity :

-

Antimicrobial Efficacy Study :

- Objective : Assess the antibacterial properties against clinical isolates.

- Findings : The compound exhibited potent activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus).

Q & A

Basic: What are the primary challenges in determining the crystal structure of 1,3,4,6,7,9,9b-Heptaazaphenalene-2,5,8(1H,3H,6H)-trione?

Methodological Answer:

The compound’s high melting point (>500°C) and insolubility in common solvents hinder traditional crystallographic analysis . Solvent-free synthesis routes, such as nucleophilic substitution from cyameluric chloride (C₆N₇Cl₃), combined with vapor transport methods, have been employed to obtain needle-shaped crystals suitable for single-crystal X-ray diffraction (XRD). For example, triphenyl cyamelurate derivatives crystallize in monoclinic systems (space group P2₁/c), with lattice parameters a = 14.463 Å, b = 4.697 Å, and c = 31.60 Å, revealing intermolecular interactions stabilizing the structure .

Basic: How many tautomeric forms does cyameluric acid exhibit, and what methods are used to study them?

Methodological Answer:

Cyameluric acid (the parent compound) can exist in 17 tautomeric forms , including mono-hydroxy, di-hydroxy, and tri-oxo configurations, depending on the orientation of hydroxyl groups . Theoretical studies using density functional theory (DFT) at the B3LYP/aug-cc-pVDZ level have been critical in analyzing these tautomers, as experimental isolation is complicated by rapid interconversion. Computational methods predict relative stabilities and electronic delocalization across the heptazine core .

Basic: What methodologies are employed to determine physical properties like density and boiling point given insolubility?

Methodological Answer:

For insoluble compounds, density (2.96 g/cm³) is often derived from XRD-calculated unit cell volumes combined with molecular weight . Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to estimate decomposition temperatures, as traditional melting points are impractical. Boiling points (e.g., 513.6°C at 760 mmHg) are extrapolated from vapor pressure data under reduced pressure .

Advanced: How do substituents affect the electronic structure and stability of heptaazaphenalene derivatives?

Methodological Answer:

Substituents such as –NH₂, –NO₂, and halogens significantly alter conjugation and HOMO-LUMO gaps. DFT studies reveal electron-withdrawing groups (e.g., –NO₂) enhance stability by increasing resonance delocalization, while bulky substituents (e.g., –C≡CH) reduce planarity, weakening π-stacking interactions. For example, fluorinated derivatives (e.g., HAP-3MF) exhibit redshifted absorption spectra, making them viable for OLED applications .

Advanced: What intermolecular interactions stabilize the crystal structure of triphenyl cyamelurate?

Methodological Answer:

XRD analysis of triphenyl cyamelurate (C₆N₇(OPh)₃) shows stabilization via dipolar interactions, aromatic π-π stacking (interplanar distance ~3.4 Å), and weak C–H···N/O hydrogen bonds (bond lengths 2.6–2.9 Å). Van der Waals forces further contribute to inclined molecular stacking along the b-axis, critical for maintaining structural integrity in the solid state .

Advanced: How can computational methods predict the viability of heptaazaphenalene derivatives in high-efficiency OLEDs?

Methodological Answer:

Time-dependent DFT (TD-DFT) with double-hybrid functionals (e.g., B2PLYP) predicts excited-state energy levels and spin-orbit coupling effects. For instance, the HAP-3MF derivative exhibits a high quantum efficiency (Φ ~80%) due to its low-energy triplet states and enhanced intersystem crossing, validated by experimental electroluminescence data .

Basic: What synthetic routes are reported for heptaazaphenalene derivatives?

Methodological Answer:

Key routes include:

- Nucleophilic substitution : Cyameluric chloride (C₆N₇Cl₃) reacts with phenol under solvent-free conditions to form triphenyl derivatives .

- Thermal condensation : Melamine derivatives polymerize at high temperatures to form heptazine-based frameworks .

Advanced: What are the implications of heptaazaphenalene’s high conjugation on its material properties?

Methodological Answer:

The planar, rigid heptazine core enables extensive π-conjugation, leading to high thermal stability (decomposition >400°C) and broad absorption spectra (λₐᵦₛ ~300–500 nm). These properties are exploited in photocatalysis and high-energy density materials, where electron delocalization reduces activation barriers for redox reactions .

Basic: How is the molecular formula of cyameluric acid determined despite its insolubility?

Methodological Answer:

Elemental analysis (C: 25.1%, H: 1.05%, N: 56.5%, O: 17.3%) and high-resolution mass spectrometry (HRMS) confirm the formula C₆H₃N₇O₃. Isotopic patterns and fragmentation pathways further validate the structure .

Advanced: What role do weak hydrogen bonds play in the solid-state arrangement of heptaazaphenalene derivatives?

Methodological Answer:

Weak C–H···N/O interactions (2.6–2.9 Å) facilitate layered stacking, as observed in triphenyl cyamelurate. These bonds, though weaker than classical H-bonds, contribute to cohesive energy densities (~0.5–1.5 kcal/mol) and anisotropic thermal expansion, critical for designing thermally stable frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.